2,3-Dihydro-1,5-benzothiazepine-4(5H)-thione
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Overview
Description
2,3-Dihydro-1,5-benzothiazepin-4(5H)-thione is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a sulfur atom in its structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-thione typically involves the cyclization of 2-aminobenzenethiols with appropriate electrophiles. One common method is the condensation of 2-aminobenzenethiols with methyl (±)trans-3-(4-methoxyphenyl)glycidate in xylene at 160°C for 16-20 hours under a nitrogen atmosphere . Another approach involves the use of propyl phosphonic anhydride (T3P) as a cyclodehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,5-benzothiazepin-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-1,5-benzothiazepin-4(5H)-thione has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antiangiogenic and antioxidant agent. Compounds derived from this structure have shown inhibition of capillary proliferation and free-radical scavenging activities.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties are explored for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,5-benzothiazepin-4(5H)-thione involves its interaction with various molecular targets. For instance, its antiangiogenic properties are attributed to the inhibition of capillary proliferation, which is crucial for tumor growth and metastasis . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and chelate metal ions.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepin-4(5H)-one: This compound is structurally similar but lacks the sulfur atom in the thione form.
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: Another closely related compound with similar chemical properties.
Uniqueness
2,3-Dihydro-1,5-benzothiazepin-4(5H)-thione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
CAS No. |
53299-20-0 |
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Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3,5-dihydro-2H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C9H9NS2/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) |
InChI Key |
DSBFXOVGFSWSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
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